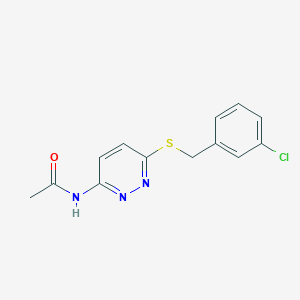

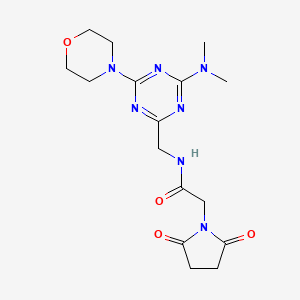

![molecular formula C18H22ClN3O2 B2756437 ethyl 2-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}acetate CAS No. 321848-30-0](/img/structure/B2756437.png)

ethyl 2-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Facile Synthesis and Derivative Formation

- Ethyl 2-cyano-3-(5-chloro-1,3-diphenylpyrazol-4-yl)acrylate undergoes conjugate and direct additions to form novel pyrazolyl-substituted monocyclic pyridines, benzothiazole and benzimidazole-fused pyridines, and pyrazolo[5,4-b]pyridines, highlighting its versatility in synthesizing polyfunctional heterocyclic compounds (Latif, Rady, & Döupp, 2003).

Heterocyclic Synthesis

- The compound has been utilized in the synthesis of novel pyrazolo[3,4-b]pyridine products, showing its utility in preparing new N-fused heterocycle products, thus expanding the library of heterocyclic compounds with potential pharmacological applications (Ghaedi et al., 2015).

Asymmetric Transfer Hydrogenation Catalysts

- Derivatives such as 2-[1-(3,5-dimethylpyrazol-1-yl)ethyl]pyridine have been synthesized and used to catalyze the transfer hydrogenation of ketones, demonstrating the compound's potential as a ligand in catalytic applications (Magubane et al., 2017).

Antimicrobial Activity

- Synthesis of new derivatives has been explored for their antimicrobial activity, indicating the compound's role in the development of novel antibacterial agents (Asif et al., 2021).

Novel Functionalized Pyrazoles Synthesis

- Ethyl 2-(1H-pyrazol-1-yl)acetate has been utilized in synthesizing functionalized pyrazoles with demonstrated anticancer, antiangiogenic, and antioxidant activities, underscoring its importance in medicinal chemistry for developing new therapeutic agents (Kumar et al., 2018).

Pyrazole Derivatives as Antimicrobial and Anticancer Agents

- Novel pyrazole derivatives have shown significant antimicrobial and anticancer activity, further highlighting the compound's relevance in the search for new pharmaceuticals (Hafez, El-Gazzar, & Al-Hussain, 2016).

Cytotoxic Activity and S Phase Arrest in Cancer Cells

- Extracts from endophytic fungi Aspergillus sp, containing derivatives of the compound, have shown cytotoxic activity against breast cancer cells and induced S-phase arrest, indicating its potential in cancer treatment (Astuti et al., 2016).

Safety and Hazards

The safety data sheet for ethyl (4-chlorophenyl)acetate, a related compound, indicates that it is harmful if swallowed. Precautionary measures include washing skin thoroughly after handling, not eating, drinking or smoking when using this product, and disposing of contents/container to an approved waste disposal plant .

Orientations Futures

While specific future directions for “ethyl 2-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}acetate” are not available, research into indole derivatives, which include pyrazole derivatives, suggests that these compounds have diverse biological activities and potential for new therapeutic possibilities .

Propriétés

IUPAC Name |

ethyl 2-[4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN3O2/c1-2-24-18(23)12-22-9-7-14(8-10-22)17-11-16(20-21-17)13-3-5-15(19)6-4-13/h3-6,11,14H,2,7-10,12H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWEULVNWMJACHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCC(CC1)C2=CC(=NN2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-fluorobenzamido)-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2756355.png)

![Methyl 2-{[1-(4-oxo-4-phenylbutanoyl)pyrrolidin-3-yl]sulfanyl}acetate](/img/structure/B2756364.png)

![1-(2,4-Dimethylphenyl)-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2756369.png)

![(E)-3-[5-chloro-1-(2-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide](/img/structure/B2756370.png)

![1-(2-Tert-butyl-4-methylphenoxy)-3-[4-(2-hydroxy-3-isopropoxypropyl)-1-piperazinyl]-2-propanol](/img/structure/B2756372.png)

![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)pentanamide](/img/structure/B2756374.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide](/img/structure/B2756376.png)